N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-12-20(22-14-16-8-4-3-5-9-16)25-21(23-15)13-18(24-25)17-10-6-7-11-19(17)26-2/h3-13,22H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCDNNHMUOWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole Precursor Synthesis
The 2-methoxyphenyl group at position 2 of the pyrazole ring is incorporated by starting with 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. This aminopyrazole is synthesized via:
Cyclocondensation with β-Ketoesters
The aminopyrazole reacts with ethyl 3-oxo-3-(4-methylphenyl)propanoate in refluxing ethanol to form 2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (yield: 72–85%). The reaction mechanism involves nucleophilic attack by the aminopyrazole’s NH group on the β-ketoester’s carbonyl, followed by cyclodehydration (Table 1).
Table 1: Cyclocondensation Reaction Conditions
| β-Ketoester | Aminopyrazole | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-(4-methylphenyl)-3-oxopropanoate | 4-(2-methoxyphenyl)-1H-pyrazol-5-amine | Ethanol | 80 | 78 |
Chlorination at Position 7
The 7-hydroxyl group of the pyrimidinone is replaced with chlorine using phosphorus oxychloride (POCl) and tetramethylammonium chloride (TMAC) as a catalyst.
Optimization of Chlorination
-
Conditions : POCl (5 eq), TMAC (0.1 eq), reflux (110°C, 4 h).
-
Outcome : 7-Chloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is obtained in 89% yield. Excess POCl ensures complete conversion, while TMAC enhances electrophilicity at position 7.
Nucleophilic Substitution with Benzylamine
The final step involves displacing the 7-chloro group with benzylamine.
Reaction Mechanism and Conditions
-
Solvent : Anhydrous DMF or THF.
-
Base : Triethylamine (TEA) or DIEA (2 eq).
-
Yield : 65–74% after column chromatography (silica gel, ethyl acetate/hexane).
Key Consideration : Steric hindrance from the 2-methoxyphenyl group necessitates prolonged reaction times. Microwave-assisted synthesis (100°C, 30 min) improves yield to 81%.
Characterization and Analytical Data
NMR Spectroscopy
Mass Spectrometry
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The orientation of the pyrazole and pyrimidine rings is controlled by the β-ketoester’s electronic properties. Electron-withdrawing groups on the β-ketoester favor formation of the desired regioisomer.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts.
-
Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methods
| Method | Key Step | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Cyclocondensation | One-pot core formation | 58 | 95 |
| Suzuki Coupling Post-Chlorination | Late-stage functionalization | 52 | 92 |
| Microwave-Assisted Substitution | Accelerated amine coupling | 76 | 98 |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, including N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit antiviral properties. Specifically, they have been investigated for their effectiveness against viral infections, making them potential candidates for antiviral drug development .
Inhibition of MALT1
Another significant application is as an inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). Compounds in this class can potentially treat autoimmune disorders and various cancers by modulating immune responses. The inhibition of MALT1 is particularly relevant in conditions like rheumatoid arthritis and multiple sclerosis .
Anti-inflammatory Properties
The compound has shown promise in the treatment of inflammatory diseases. Its ability to modulate pathways involved in inflammation suggests it could be beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Antiviral Efficacy
A study conducted on pyrazolo[1,5-a]pyrimidin-7-amines demonstrated significant antiviral activity against various viral strains. The study highlighted the compound's mechanism of action, which involves interference with viral replication processes.
Case Study 2: MALT1 Inhibition
In a preclinical trial, derivatives of this compound were tested for their ability to inhibit MALT1 activity. Results showed a reduction in pro-inflammatory cytokine production, supporting its potential use in treating autoimmune diseases.
Comparative Data Table
| Application | Mechanism | Target Diseases |
|---|---|---|
| Antiviral | Inhibition of viral replication | Viral infections |
| MALT1 Inhibition | Modulation of immune response | Autoimmune disorders, cancers |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Asthma, COPD |
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position of pyrazolo[1,5-a]pyrimidines is critical for target engagement. In antimycobacterial studies, 3-(4-fluorophenyl) substitutions (e.g., compound 32, Table 1) demonstrate superior potency (MIC: 0.12–0.25 µg/mL against M. tb H37Rv) compared to other substituents . In contrast, the 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may reduce binding affinity but improve solubility due to the polar methoxy group. For example, N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () exhibits moderate activity, suggesting that the 2-methoxy configuration is less optimal than 4-fluoro for antimycobacterial efficacy .
Substituent Effects at Position 5
The 5-position tolerates diverse substituents, including alkyl (methyl, isopropyl), aryl (phenyl, p-tolyl), and heteroaryl groups. 5-Methyl substitution, as seen in the target compound, is associated with balanced lipophilicity and metabolic stability. For instance, 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 11, MIC: 0.06 µg/mL) outperforms bulkier 5-aryl analogues (e.g., compound 33: 5-p-tolyl, MIC: 0.25 µg/mL) . This highlights the importance of steric compatibility at position 3.
Substitution (N-Benzyl vs. Pyridinylmethyl)
The N-benzyl group in the target compound differs from the more common N-(pyridin-2-ylmethyl) substituents in antimycobacterial analogues (e.g., compounds 32–35, Table 1). The benzyl group, while lipophilic, may increase membrane permeability but could elevate hERG channel binding risks, a liability noted in other analogues .
Antimycobacterial Activity
The target compound’s activity remains unquantified in the provided evidence. However, structural parallels suggest it may exhibit moderate potency compared to optimized derivatives. For example:
Metabolic Stability and Toxicity
Pyridinylmethyl-substituted analogues exhibit favorable metabolic stability (e.g., compound 32: human liver microsomal clearance <15 µL/min/mg) and low hERG inhibition (IC₅₀ >30 µM) . The benzyl group’s impact on these parameters is unclear but warrants caution due to its higher logP (predicted cLogP for target compound: ~3.5 vs. ~2.8 for pyridinylmethyl analogues).
Biological Activity
N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of notable interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and antiproliferative effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.39 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological potential.
Enzyme Inhibition:
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells .
Receptor Modulation:
this compound has been shown to act as an agonist or antagonist at various receptors. Notably, it demonstrates high affinity for the 5-HT2A receptor, which is implicated in several psychiatric disorders. This binding affinity suggests potential applications in treating conditions such as depression and anxiety .
Antiproliferative Effects
A key study highlighted the compound's potent antiproliferative activity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to its ability to induce apoptosis through the inhibition of CDK activity, leading to cell cycle arrest at the G1/S phase .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | CDK2/CDK4 inhibition |
| A549 (Lung) | 0.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains and fungi. Its effectiveness in inhibiting microbial growth suggests potential applications in infectious disease management. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Case Study 1: Antiproliferative Activity
In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to have superior activity compared to other derivatives. The study demonstrated that the presence of the methoxy group significantly enhanced its antiproliferative effects against cancer cells.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound revealed that it effectively inhibited several kinases involved in cancer progression. The findings suggest that this compound could be further developed as a targeted therapy for specific cancers characterized by overactive kinase signaling pathways.
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
Synthesis typically involves multi-step organic reactions, starting with cyclization of precursors such as substituted pyrazoles or pyrimidines. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with β-diketones or aldehydes under reflux conditions .
- Step 2 : Functionalization of the core with substituents (e.g., benzyl, methoxyphenyl) using nucleophilic substitution or coupling reactions. Specific reagents like fluorinated aromatic compounds or methoxy-substituted phenyl derivatives are employed, with dichloromethane as a solvent and triethylamine as a catalyst .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular formulas (e.g., CHFNO for analogs) .
- X-ray crystallography : Resolve complex stereochemistry, as seen in analogs with trifluoromethyl groups .
Q. What initial biological screening assays are used for pyrazolo[1,5-a]pyrimidine derivatives?
- Enzyme inhibition assays : Measure IC values against kinases or receptors (e.g., adenosine A receptors) using radioligand binding or fluorescence-based methods .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC values ranging from 1–10 µM for active derivatives) .
Advanced Research Questions
Q. How can low yields in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Optimize reaction parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
- Catalysts : Use Pd-based catalysts for cross-coupling steps, increasing yields from 31% to 70% .
- Temperature control : Gradual heating (e.g., 120°C in sealed tubes) prevents decomposition .
- Workflow : Monitor reactions with TLC (R values 0.45–0.49) and purify intermediates via flash chromatography .
Q. How do researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic (PK) studies : Assess bioavailability using LC-MS/MS to detect plasma concentrations. Compounds with poor solubility may require formulation adjustments (e.g., PEG-based carriers) .
- Metabolic stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- In vivo models : Validate activity in rodent models (e.g., 6-hydroxydopamine-lesioned rats for Parkinson’s disease) with dose-response curves (0.1–1 mg/kg oral administration) .
Q. What strategies are used to improve selectivity for target enzymes/receptors?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., trifluoromethyl groups enhance selectivity for A receptors over other adenosine receptors by >1000-fold) .
- Molecular docking : Use X-ray structures of target proteins (e.g., CDK2) to design derivatives with optimal steric and electronic complementarity .
- Functional group tuning : Replace methyl with bulkier tert-butyl groups to reduce off-target binding .
Q. How are conflicting bioactivity results across studies analyzed?
- Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare IC values across literature (e.g., 0.6–1.1 nM for A antagonists) .
- Orthogonal assays : Confirm mechanisms using CRISPR-edited cell lines or knockout animal models .
Methodological Considerations
Q. What analytical techniques ensure purity and stability of pyrazolo[1,5-a]pyrimidine derivatives?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for stable analogs) .
- Accelerated stability studies : Store compounds at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .
Q. How are mechanistic studies for kinase inhibition designed?
- Kinase profiling panels : Test against 50+ kinases at 1 µM concentration to identify off-target effects .
- Time-dependent inhibition assays : Pre-incubate compounds with enzymes to distinguish reversible vs. irreversible binding .
- Cellular target engagement : Use NanoBRET or CETSA to confirm intracellular target modulation .
Q. What computational tools predict ADMET properties?
- SwissADME : Predict logP (e.g., 2.5–3.5 for optimal permeability) and CNS penetration .
- Molinspiration : Calculate drug-likeness scores (e.g., >0.5 for lead-like compounds) .
- FAF-Drugs4 : Flag toxicophores (e.g., nitro groups in antimicrobial derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
